molecular formula C18H15NO6 B2475139 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034235-03-3

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2475139
CAS No.: 2034235-03-3
M. Wt: 341.319
InChI Key: YKXFEUXYCHYRDF-UHFFFAOYSA-N
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Description

This compound is a benzodioxole-5-carboxamide derivative with a substituted hydroxyethyl group bearing furan-2-yl and furan-3-yl moieties. Its structure combines a benzo[d][1,3]dioxole core with a carboxamide group linked to a complex hydroxyethyl-furan substituent.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6/c20-17(12-3-4-14-15(8-12)25-11-24-14)19-10-18(21,13-5-7-22-9-13)16-2-1-6-23-16/h1-9,21H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXFEUXYCHYRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities. This compound features a complex structure with furan rings and a benzo[d][1,3]dioxole moiety, which may contribute to its pharmacological properties. The following sections detail its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O6. Its structure can be represented as follows:

C20H20N2O6\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_6

This compound is characterized by the presence of multiple functional groups that facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may bind to specific receptors, modulating their activity through competitive inhibition or allosteric effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance:

Cell LineIC50 (µM)Reference
HeLa12.4
MDA-MB-23110.5
A54915.0

The compound exhibited significant inhibitory effects on these cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. It acts as an inhibitor of quorum sensing in bacteria, which is crucial for virulence regulation. Specifically:

  • Target Bacteria : Acinetobacter baumannii and Pseudomonas aeruginosa
  • Mechanism : Inhibition of LuxR-type receptors and quorum-sensing repressors leads to reduced virulence in these pathogens.

Case Studies

  • Anticancer Efficacy : In a study evaluating various furan derivatives, this compound was found to be more potent than traditional chemotherapeutics like 5-fluorouracil, showcasing its potential for further development .
  • Antimicrobial Properties : A study demonstrated that this compound significantly reduced biofilm formation in Pseudomonas aeruginosa, suggesting its utility in treating infections caused by biofilm-forming bacteria .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing furan and dioxole moieties in anticancer therapy. For instance, derivatives similar to N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation effectively, with IC50 values in the low micromolar range, suggesting their potential as chemotherapeutic agents .

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Similar furan-containing compounds were identified as inhibitors of the viral main protease (Mpro), which is crucial for viral replication. The structure-based design led to the identification of derivatives with promising IC50 values, indicating that this compound could be explored further as a potential therapeutic agent against COVID-19 .

Neuroprotective Effects

Research has suggested that compounds with similar structures may possess neuroprotective properties. Studies indicate that certain benzofuran derivatives can modulate neuroinflammatory responses and offer protection against neurodegenerative diseases by inhibiting pathways associated with oxidative stress . This opens avenues for exploring this compound in treating conditions like Alzheimer's disease.

Structure Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of drug candidates. Recent structure activity relationship studies have focused on how modifications to the furan and benzo[d][1,3]dioxole components influence biological activity. Compounds with specific substitutions have shown enhanced binding affinity to target proteins, leading to increased potency in various assays .

Table 1: Structure Activity Relationships of Related Compounds

Compound NameStructural FeaturesIC50 (μM)Biological Activity
Compound AFuran ring10Anticancer
Compound BHydroxyethyl group8Antiviral
Compound CDioxole moiety12Neuroprotective

Materials Science Applications

Beyond medicinal chemistry, this compound may find applications in materials science due to its unique electronic properties. The presence of furan and dioxole groups can contribute to the development of organic semiconductors and photovoltaic materials. Research into similar compounds suggests that they can enhance charge transport properties and stability in organic electronic devices .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Studies Evidence Source
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide (Target) Hydroxyethyl with furan-2-yl and furan-3-yl Not reported Not reported Unknown (structural focus)
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807, FEMA 4232) Heptan-4-yl ~275.34 Not reported Umami flavor additive; GRAS evaluation
N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) 3,4-Dimethoxyphenyl ~329.32 175–177 Synthetic intermediate; NMR/IR studies
N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4) 3,5-Dimethoxyphenyl ~329.32 150.5–152 Synthetic intermediate; NMR/IR studies
N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzo[d][1,3]dioxole-5-carboxamide (A11) Biphenyl with furan-3-yl 487.9 [M+Na]+ Not reported Material science; NMR/HRMS analysis
Key Observations:

This may reduce solubility in non-polar solvents compared to S807 . Melting points vary significantly: HSD-2 (175–177°C) vs. HSD-4 (150.5–152°C), likely due to differences in methoxy group positioning affecting crystallinity .

Synthetic Methods: Analogs like HSD-2 and HSD-4 are synthesized via amide coupling followed by column chromatography (n-hexane:ethyl acetate), yielding high purity (75–77%) . S807 and related GRAS compounds undergo rigorous toxicological evaluations (e.g., subchronic toxicity, genotoxicity) due to their food applications .

The target compound’s furan substituents may alter metabolic stability, as furans are prone to cytochrome P450-mediated oxidation .

Functional Group Comparisons

  • Benzodioxole Core : Common to all compounds, this moiety enhances metabolic stability and bioavailability by resisting oxidative degradation .
  • Carboxamide Linkage : Critical for hydrogen bonding and target binding. In S807, the alkyl chain (heptan-4-yl) enhances hydrophobicity, favoring lipid solubility, while the target’s hydroxyethyl group may improve aqueous solubility .
  • Furan vs.

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